5-(3-Isopropyl-1,2,4-oxadiazol-5-YL)-4-methylthiazol-2-amine
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Overview
Description
5-(3-Isopropyl-1,2,4-oxadiazol-5-YL)-4-methylthiazol-2-amine is a synthetic organic compound that belongs to the class of oxadiazole and thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Isopropyl-1,2,4-oxadiazol-5-YL)-4-methylthiazol-2-amine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of α-haloketones with thioureas under basic conditions.
Coupling of the Oxadiazole and Thiazole Rings: The final step involves the coupling of the oxadiazole and thiazole rings through appropriate linkers and reaction conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(3-Isopropyl-1,2,4-oxadiazol-5-YL)-4-methylthiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles under appropriate conditions, such as using catalysts or solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, reduction may yield corresponding amines or alcohols, and substitution may yield various substituted derivatives.
Scientific Research Applications
5-(3-Isopropyl-1,2,4-oxadiazol-5-YL)-4-methylthiazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as antimicrobial, antifungal, and anticancer properties.
Biological Research: It is used in biological assays to study its effects on various biological pathways and targets.
Chemical Biology: The compound is used as a probe to investigate the mechanisms of action of related compounds and to identify potential drug targets.
Industrial Applications: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(3-Isopropyl-1,2,4-oxadiazol-5-YL)-4-methylthiazol-2-amine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in key biological processes, leading to therapeutic effects.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
DNA/RNA Interaction: The compound may interact with DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine
- 1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine
- 3-(5-Isopropyl-1,2,4-oxadiazol-3-yl)piperidine
Uniqueness
5-(3-Isopropyl-1,2,4-oxadiazol-5-YL)-4-methylthiazol-2-amine is unique due to its specific combination of oxadiazole and thiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C9H12N4OS |
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Molecular Weight |
224.29 g/mol |
IUPAC Name |
4-methyl-5-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H12N4OS/c1-4(2)7-12-8(14-13-7)6-5(3)11-9(10)15-6/h4H,1-3H3,(H2,10,11) |
InChI Key |
SJCWRMGHDJLTJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=NC(=NO2)C(C)C |
Origin of Product |
United States |
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